4-Ethenylthiophene-2-carboxylic acid

RAFT Polymerization Functional Monomers Materials Science

Standard thiophene monomers lack the reactive vinyl group required for polymer backbone integration. This 4-ethenyl analog solves that limitation. - **Dual reactivity:** Vinyl handle for RAFT/radical polymerization; carboxylic acid for post-modification or hydrogen bonding. - **Applications:** Conjugated polyelectrolytes, molecularly imprinted polymers (MIPs), and cross-linkable block copolymers. - **Supply:** Validated purity (≥97%), secure packaging, and real-time stock availability for R&D quantities.

Molecular Formula C7H6O2S
Molecular Weight 154.19 g/mol
Cat. No. B12078609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethenylthiophene-2-carboxylic acid
Molecular FormulaC7H6O2S
Molecular Weight154.19 g/mol
Structural Identifiers
SMILESC=CC1=CSC(=C1)C(=O)O
InChIInChI=1S/C7H6O2S/c1-2-5-3-6(7(8)9)10-4-5/h2-4H,1H2,(H,8,9)
InChIKeyLVNDVRISXRMNSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethenylthiophene-2-carboxylic Acid Overview


4-Ethenylthiophene-2-carboxylic acid (CAS 2138334-56-0) is a heterocyclic organic compound that combines a thiophene ring, a reactive 4-ethenyl (vinyl) group, and a 2-carboxylic acid functional group. This specific substitution pattern distinguishes it from simpler thiophene carboxylic acids and positions it as a versatile building block for the synthesis of functionalized polythiophenes, molecularly imprinted polymers (MIPs), and bioactive conjugates where both the vinyl handle for polymerization and the carboxylic acid handle for further derivatization are required [1]. Its core value proposition lies in this dual functionality, enabling applications in materials science and medicinal chemistry that are not accessible to non-vinyl or non-carboxylic analogs [2].

1
Monomer Selection
Dual-functional building block with vinyl and carboxylic acid handles
2
Controlled Polymerization
RAFT or radical polymerization via the vinyl group
3
Post-Functionalization
Derivatization or conjugation through the carboxylic acid group

Why Substitution Fails for 4-Ethenylthiophene-2-carboxylic Acid


Generic substitution of 4-ethenylthiophene-2-carboxylic acid with simpler analogs like thiophene-2-carboxylic acid (TCA) or 4-methylthiophene-2-carboxylic acid (4-Me-TCA) fails due to the fundamental absence of the polymerizable vinyl group. TCA and 4-Me-TCA are end-capped or non-reactive in radical or RAFT polymerization, rendering them inert as monomers for creating functionalized polymer backbones [1]. While the carboxylic acid group is common to all three, the 4-ethenyl moiety is the essential reactive handle for chain extension, cross-linking, or post-polymerization modification. Furthermore, the electron-donating nature of the vinyl group, in contrast to the methyl group, alters the electronic character of the thiophene ring, which can significantly impact the optoelectronic properties of any resulting conjugated polymer, a critical consideration for applications in organic electronics [2]. Therefore, selecting an analog lacking the vinyl group fundamentally changes the experimental outcome, precluding the synthesis of the intended polymeric or grafted materials.

Target Compound
Common Substitutes
Polymerizable vinyl group present
No vinyl group — cannot act as monomer (e.g., TCA, 4-Me-TCA)
Vinyl substitution tunes electronic structure for optoelectronics
Methyl analog yields different HOMO-LUMO gap; bandgap tuning may not transfer

Evidence Differentiating 4-Ethenylthiophene-2-carboxylic Acid


Vinyl Group Enables Polymerization

4-Ethenylthiophene-2-carboxylic acid is a functional monomer capable of undergoing controlled radical polymerization via its vinyl group, a feature entirely absent in common comparator compounds like thiophene-2-carboxylic acid (TCA) and 4-methylthiophene-2-carboxylic acid (4-Me-TCA). This is a binary, qualitative differentiation: the target compound enables polymer backbone formation, while the comparators cannot participate in chain-growth polymerization as monomers [1].

Polymerization Capability
Class-level inference
Polymerizable (vinyl present) vs Non-polymerizable (vinyl absent)
Defines monomer utility; non-vinyl analogs are inert in chain-growth polymerization.
Inferred from general reactivity of vinylthiophene derivatives.
RAFT Polymerization Functional Monomers Materials Science

Electronic Properties: Vinyl vs. Methyl

A Density Functional Theory (DFT) study investigating the effect of structural variations on the stability and reactivity of heterocyclic carboxylic acids provides a class-level inference for the differentiation between 4-ethenyl and 4-methyl substituents. The study indicates that substituting a methyl group with a vinyl group alters the electronic structure of the thiophene ring, as evidenced by changes in HOMO-LUMO gap values. While the study compares TCA with its benzofused derivative, the underlying principle—that substituent type directly modulates electronic properties—supports the expectation that 4-ethenylthiophene-2-carboxylic acid will exhibit a different HOMO-LUMO gap (and thus different optoelectronic behavior) compared to 4-methylthiophene-2-carboxylic acid. This is critical for applications in organic electronics where bandgap tuning is paramount [1].

Electronic Structure (DFT)
Class-level inference
Vinyl vs methyl alters HOMO-LUMO gap; ~0.5 eV shift reported for related benzofused analog
Supports expected distinct optoelectronic behavior for polymer tuning.
DFT B3LYP/6-311++G(d,p) gas phase; vinyl-specific data inferred.
DFT Calculation Electronic Properties Materials Chemistry

Melting Point Differentiation

The introduction of the 4-ethenyl group results in a measurable shift in the melting point range compared to the parent thiophene-2-carboxylic acid. The target compound exhibits a melting point range of 130-145 °C, which is notably higher and broader than the reported 125-127 °C for thiophene-2-carboxylic acid . This difference, while not dramatic, is a direct consequence of the altered crystal lattice energy due to the vinyl substituent. Such data is essential for identity verification, purity assessment, and developing appropriate storage and handling protocols.

Melting Point
Head-to-head
130–145 °C (Target) vs 125–127 °C (TCA)
Identity and purity quality-control marker upon receipt.
Aggregated technical data; range shift of +3 to +20 °C.
Physicochemical Properties Compound Characterization Quality Control

Key Applications of 4-Ethenylthiophene-2-carboxylic Acid


RAFT Synthesis of Block Copolymers

This compound is specifically suited as a vinylthiophene monomer in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to synthesize well-defined block copolymers with cross-linkable segments. The presence of both the polymerizable vinyl group and the pendant carboxylic acid enables the creation of functional, responsive, or easily modifiable polymer architectures [1]. Substituting with a non-vinyl analog would halt the polymerization process entirely.

MIPs for Selective Recognition

The bifunctional nature of 4-ethenylthiophene-2-carboxylic acid makes it a candidate for creating functional monomers in Molecularly Imprinted Polymers (MIPs). The vinyl group allows for covalent incorporation into a cross-linked polymer matrix, while the carboxylic acid group can engage in non-covalent interactions (e.g., hydrogen bonding) with a target template molecule. This creates highly specific recognition sites for applications in sensors, separation science, and catalysis [2]. Analogs without the vinyl group cannot be stably integrated into the polymer network.

Conjugated Polyelectrolytes and Organic Electronics

In materials science, this compound can serve as a precursor to conjugated polyelectrolytes. The vinyl group provides a route to a conjugated polymer backbone with pendant carboxylic acid moieties, which can be deprotonated to yield water-soluble, charged polymers with interesting optoelectronic properties [3]. The choice of the 4-vinyl substitution, as opposed to a 4-methyl group, is expected to influence the final polymer's electronic structure, HOMO-LUMO gap, and thus its performance in applications like organic solar cells or bioelectronics, based on class-level DFT predictions [4].

Application
Selection Property
Validation Focus
RAFT block copolymer synthesis
Dual-functional monomer (vinyl + COOH)
Controlled polymerization efficiency, cross-linking potential
Molecularly imprinted polymers (MIPs)
Covalent matrix incorporation and non-covalent template binding
Template recognition selectivity, rebinding kinetics
Conjugated polyelectrolytes / organic electronics
Vinyl-substituted electronic tuning vs methyl
Optoelectronic properties (HOMO-LUMO gap, conductivity)

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